molecular formula C9H18ClN B1207695 1-Chloro-2,2,6,6-tetramethylpiperidine CAS No. 32579-76-3

1-Chloro-2,2,6,6-tetramethylpiperidine

Cat. No. B1207695
CAS RN: 32579-76-3
M. Wt: 175.7 g/mol
InChI Key: IWJCQGWZUOWZIZ-UHFFFAOYSA-N
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Description

1-Chloro-2,2,6,6-tetramethylpiperidine, also known as 1-Chloro-2,2,6,6-tetramethylpiperidine, is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-2,2,6,6-tetramethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,2,6,6-tetramethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

32579-76-3

Product Name

1-Chloro-2,2,6,6-tetramethylpiperidine

Molecular Formula

C9H18ClN

Molecular Weight

175.7 g/mol

IUPAC Name

1-chloro-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C9H18ClN/c1-8(2)6-5-7-9(3,4)11(8)10/h5-7H2,1-4H3

InChI Key

IWJCQGWZUOWZIZ-UHFFFAOYSA-N

SMILES

CC1(CCCC(N1Cl)(C)C)C

Canonical SMILES

CC1(CCCC(N1Cl)(C)C)C

Other CAS RN

32579-76-3

synonyms

1-chloro-2,2,6,6-tetramethylpiperidine
TMPCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20 g of 2,2,6,6-tetramethylpiperidine are mixed with 40.7 g, 1.1 eq, of 15% sodium hydroxide solution and cooled to 5 to 10° C. Over a period of 1.5 hours, 10.8 g, 1.1 eq. of chlorine gas are introduced, then nitrogen gas is used to drive out the excess chlorine and the mixture is warmed to room temperature (RT). After separating the phases, washing the aqueous phase with 25 ml of dichloromethane, drying the combined organic phases with magnesium sulphate and distilling off the dichloromethane in vacuo, 24.2 g, 99%, of 1-chloro-2,2,6,6-tetramethylpiperidine are obtained.
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Synthesis routes and methods II

Procedure details

20 g of 2,2,6,6-tetramethylpiperidine are mixed with water and 6.42 g, 0.6 eq., of calcium hydroxide, and the suspension is cooled to 5° C. Over a period of 1.5 hours, 10.8 g, 1.1 eq. of chlorine gas are introduced, then nitrogen gas is used to drive out the excess chlorine and the mixture is warmed to RT. After separating the phases, washing the aqueous phase with 25 ml of dichloromethane, drying the combined organic phases with magnesium sulphate and distilling off the dichloromethane in vacuo, 24.2 g, 99%, of 1-chloro-2,2,6,6-tetramethylpiperidine are obtained.
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20 g
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